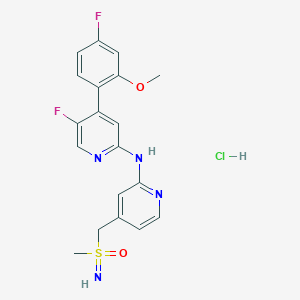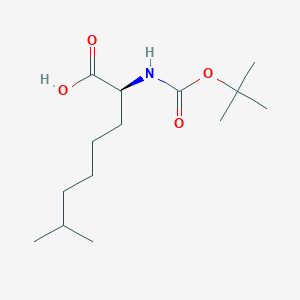
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.
Substitution: Reaction with nucleophiles to introduce different functional groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amino acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-7-methylheptanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-7-methylnonanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
KVIXEOHAOBCZDS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



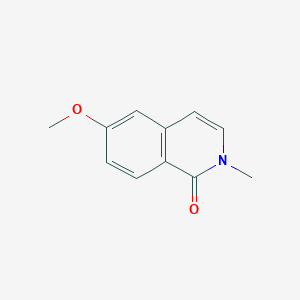

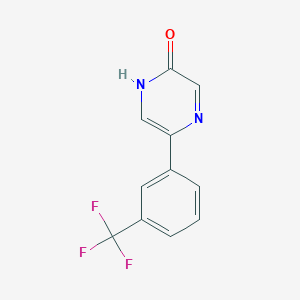
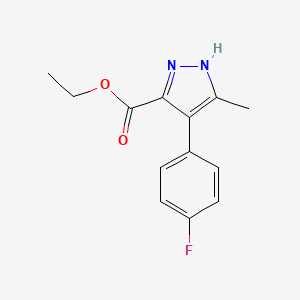


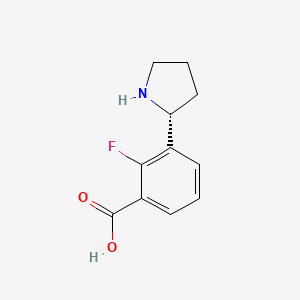
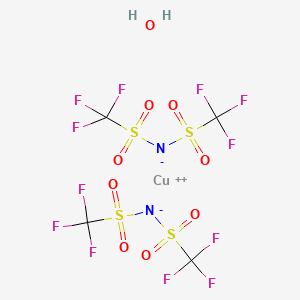
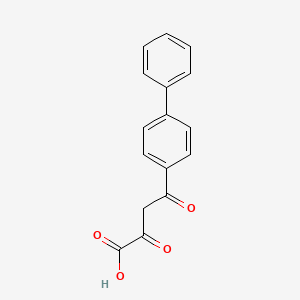
![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)

